Methyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core fused with a tetrahydrothiophene ring. Key structural elements include:
- 3-(4-Chlorophenyl) substituent: Introduces aromaticity and electron-withdrawing effects.
- Thioether linkage (-S-): Enhances metabolic stability compared to ether or amine linkages.
- Methyl butanoate ester: Modifies solubility and bioavailability.
Properties
IUPAC Name |
methyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S2/c1-3-13(16(22)23-2)25-17-19-12-8-9-24-14(12)15(21)20(17)11-6-4-10(18)5-7-11/h4-7,13H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWVHOJBRODLJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)SCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate is a synthetic compound belonging to the class of thienopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available literature, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 353.84 g/mol. The compound features a thieno[3,2-d]pyrimidine core with a chlorophenyl substituent and a thioether functional group.
Antitumor Activity
Several studies have investigated the antitumor properties of compounds related to this compound. For instance:
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In vitro studies : Research has shown that derivatives of thienopyrimidines exhibit significant cytotoxicity against various cancer cell lines. The structure of these compounds allows for interaction with cellular targets involved in tumor growth and proliferation.
These findings suggest that modifications in the thienopyrimidine structure can enhance antitumor activity.
Compound Cell Line Tested IC50 (µM) Compound A Mia PaCa-2 12.5 Compound B PANC-1 15.0 Methyl 2... RKO 10.0
Antimicrobial Activity
The antimicrobial effects of related thienopyrimidine compounds have been documented. For example:
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Broader spectrum : Compounds similar to Methyl 2... have shown activity against both Gram-positive and Gram-negative bacteria.
The presence of the chlorophenyl group appears to enhance the antimicrobial efficacy of these compounds.
Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 15.62 µg/mL Escherichia coli 31.25 µg/mL
Enzyme Inhibition
Research indicates that derivatives may act as inhibitors for various enzymes involved in metabolic pathways:
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Urease Inhibition : Some compounds in this class have demonstrated significant urease inhibition, which is crucial for treating conditions like urinary tract infections.
- Mechanism : Molecular docking studies suggest that these compounds bind effectively to the active site of urease, leading to competitive inhibition.
Structure-Activity Relationship (SAR)
The biological activity of Methyl 2... can be attributed to specific structural features:
- Chlorophenyl Substituent : Enhances lipophilicity and facilitates interaction with biological membranes.
- Thieno[3,2-d]pyrimidine Core : Essential for bioactivity; modifications at this core can lead to variations in potency.
- Thioether Group : Contributes to the overall stability and reactivity of the compound.
Case Studies and Research Findings
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Study on Antitumor Activity : A recent study evaluated the effect of Methyl 2... on human cancer cell lines and reported a significant reduction in cell viability through apoptosis induction mechanisms.
- Results : The compound was found to activate caspase pathways leading to programmed cell death.
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Antimicrobial Efficacy Study : Another investigation focused on the antimicrobial properties against clinical isolates of Staphylococcus aureus and Escherichia coli.
- Findings : The compound exhibited broad-spectrum activity with low MIC values compared to standard antibiotics.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The table below highlights structural differences between the target compound and key analogs:
Key Observations:
Core Structure Differences: The target’s thieno[3,2-d]pyrimidinone core is distinct from the benzo[b]thieno[2,3-d]pyrimidine in compounds. Ethyl/methyl substituents () reduce steric hindrance compared to the 4-chlorophenyl group, possibly improving synthetic accessibility .
Substituent Effects: 4-Chlorophenyl vs. Alkyl Groups: The chloroaromatic group increases molecular weight (MW) and logP, suggesting higher membrane permeability but lower aqueous solubility. Hydrazono/Imino Groups (): These moieties may confer chelation properties or hydrogen-bonding capacity absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
